Regulatory Elimination: SCCPs vs. MCCPs
Chloroparaffin (CAS 108171-26-2), as an SCCP, is subject to a complete ban on production, use, import, and export in China as of January 1, 2024, rendering its continued procurement legally impossible for most applications [1]. In contrast, its most common alternative, Medium-Chain Chlorinated Paraffin (MCCP, CAS 85535-85-9), while proposed for inclusion under the EU POPs regulation with a future ban, currently operates under a different legal framework with a proposed ban including time-limited exemptions until as late as 2041 for specific uses [2]. This creates a regulatory cliff that forces immediate supply chain restructuring for SCCP users.
| Evidence Dimension | Global Regulatory Status (Legality of Use) |
|---|---|
| Target Compound Data | Banned; production, use, import, and export prohibited. |
| Comparator Or Baseline | MCCP (CAS 85535-85-9): Proposed ban with exemptions. |
| Quantified Difference | Legal status: Prohibited vs. Proposed (with exemptions) |
| Conditions | International regulatory landscape as of 2025-2026. |
Why This Matters
Procurement of SCCPs is no longer a matter of performance selection but of legal and supply chain compliance.
- [1] REACH24H. (2025). SCCPs Phase-Out: How to Navigate China’s Ban and Global Regulatory Challenges. View Source
- [2] ChemLinked. (2025). EU Proposes to Add Chlorpyrifos, MCCPs, and C9-21 PFCAs under POPs Regulation. View Source
